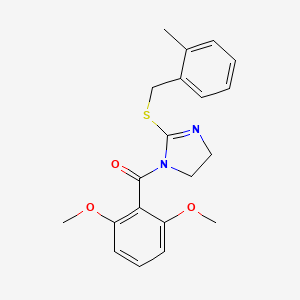
(2,6-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality (2,6-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-tumor Properties
- Antioxidant Activities: Certain derivatives, including bromophenols synthesized from related methanone compounds, exhibit significant antioxidant properties. These compounds were assessed through various in vitro assays, demonstrating effective radical scavenging activities. Their antioxidant capabilities are comparable to synthetic standard antioxidants, suggesting their utility in combating oxidative stress-related damage (Balaydın et al., 2010; Çetinkaya et al., 2012).
- Anti-tumor Agents: Derivatives of related compounds have been explored for their selective cytotoxicity against tumorigenic cell lines. These studies indicate the potential of such compounds as anticancer agents, with some derivatives designed to be more biologically stable and expected to exhibit prolonged effectiveness in the human body (Hayakawa et al., 2004).
Synthesis and Characterization of Novel Compounds
- Novel Synthesis Approaches: Research into the synthesis and characterization of novel compounds related to the given chemical structure has led to the development of new materials with potential applications in various fields. These include poly(amide-ether)s bearing imidazole pendants, showcasing physical and optical properties conducive to advanced material science applications (Ghaemy et al., 2013).
- Functionalised Benzo[b]thiophenes: Directed metalation techniques have been applied to synthesize functionalised benzo[b]thiophenes, which are key intermediates in the synthesis of benzothienopyranones. These compounds hold significance in the development of new pharmacological agents (Pradhan & De, 2005).
Photophysical and Biological Activities
- Photoinduced Reactions: Investigations into photoinduced reactions of certain phenol derivatives have provided insights into oxidative ring cleavage mechanisms, offering a model for enzymatic cleavage of phenolic rings. This research has implications for understanding the chemical basis of biological processes and designing new chemical reactions (Matsuura et al., 1972).
- Immunobiological Activity: A new benzyl benzoate isolated from the aerial parts of Solidago virga-aurea has demonstrated potential as an immunotherapeutic agent by stimulating macrophage functions. Such findings underscore the importance of natural compounds in developing treatments for infectious diseases (Choi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-7-4-5-8-15(14)13-26-20-21-11-12-22(20)19(23)18-16(24-2)9-6-10-17(18)25-3/h4-10H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJJQPRDOMXJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-{[(4-fluoro-3-methylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2733662.png)

propylamine](/img/structure/B2733666.png)
![1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea](/img/structure/B2733667.png)
![1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2733672.png)

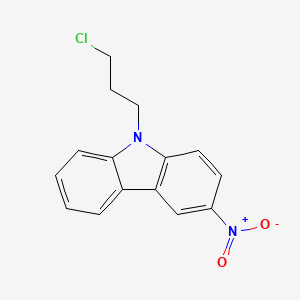
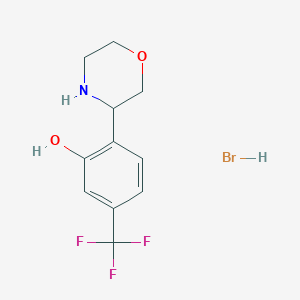

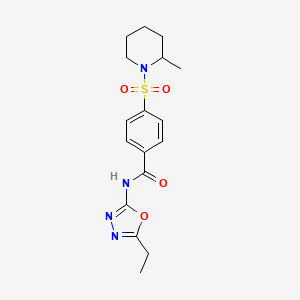

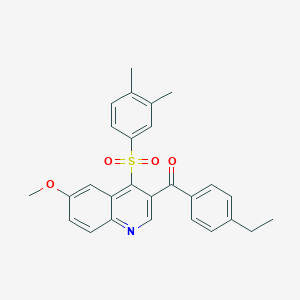
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)
![3-isopentyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2733685.png)